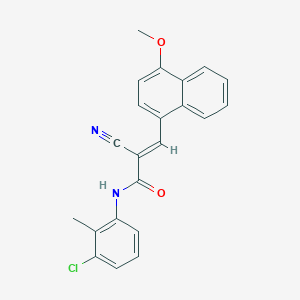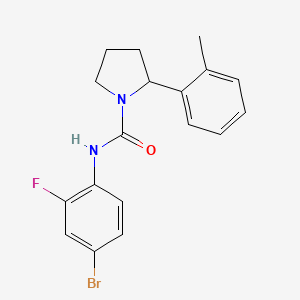![molecular formula C23H18N2O2 B6079394 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide, also known as PMX205, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in several diseases, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the pathogenesis of several diseases, including cancer and inflammation. It also induces apoptosis, a process of programmed cell death, in cancer cells. 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit tumor growth in several animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-tumor activities, making it an ideal candidate for studying the mechanisms of inflammation and cancer. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal models. It also has limited stability, which can affect its potency over time.
Direcciones Futuras
There are several future directions for the research on 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. One area of research could focus on the development of more potent and stable analogs of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and stability of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. Additionally, future research could investigate the potential of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide in combination with other anti-cancer and anti-inflammatory agents. Finally, more studies are needed to fully understand the mechanism of action of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-(phenoxymethyl)benzaldehyde with 2-aminobenzonitrile, followed by cyclization and amidation reactions. The final product is obtained through a purification process using column chromatography. The chemical structure of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide is shown below:
Aplicaciones Científicas De Investigación
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Several studies have shown that 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide exhibits potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c24-23(26)20-14-22(25-21-9-5-4-8-19(20)21)17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJOECAAYCXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)

![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079357.png)
![1-cyclopentyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079364.png)
![6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol](/img/structure/B6079369.png)
![2-(5-bromo-2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6079373.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6079382.png)
![ethyl 1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinecarboxylate](/img/structure/B6079387.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B6079404.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6079405.png)